4-Ethoxy-2-(furan-2-yl)aniline
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Overview
Description
4-Ethoxy-2-(furan-2-yl)aniline is an organic compound that belongs to the class of aniline derivatives It features a furan ring and an ethoxy group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-(furan-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-furylamine and ethyl bromide.
Ethylation: The ethylation of 2-furylamine is carried out using ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically conducted in an organic solvent like acetone or ethanol.
Amination: The resulting ethylated product is then subjected to amination using aniline under reflux conditions. This step may require a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2-(furan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or furan ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted anilines.
Scientific Research Applications
4-Ethoxy-2-(furan-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Materials Science: The compound can be used in the synthesis of organic materials with unique electronic and optical properties. It is of interest in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It can be employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2-(furan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring and ethoxy group contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(Furan-2-yl)aniline: Lacks the ethoxy group, which may affect its reactivity and binding properties.
2-Ethoxy-4-(furan-2-yl)aniline: Positional isomer with different substitution pattern, leading to variations in chemical behavior.
4-Ethoxy-2-(thiophen-2-yl)aniline: Contains a thiophene ring instead of a furan ring, resulting in different electronic properties.
Uniqueness
4-Ethoxy-2-(furan-2-yl)aniline is unique due to the presence of both an ethoxy group and a furan ring attached to the aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
769921-98-4 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-ethoxy-2-(furan-2-yl)aniline |
InChI |
InChI=1S/C12H13NO2/c1-2-14-9-5-6-11(13)10(8-9)12-4-3-7-15-12/h3-8H,2,13H2,1H3 |
InChI Key |
KYXCAIJYVGZNDU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)C2=CC=CO2 |
Origin of Product |
United States |
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